Cas no 120925-75-9 ((S)-Benzyl indoline-2-carboxylate)

(S)-Benzyl indoline-2-carboxylate is a chiral indoline derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive compounds and enantioselective catalysts. The benzyl ester group enhances solubility in organic solvents, facilitating further functionalization under mild conditions. This compound is often employed in the synthesis of indole-based alkaloids, peptidomimetics, and other heterocyclic frameworks. Its stability under standard laboratory conditions and compatibility with a range of reagents make it a versatile building block for medicinal chemistry and material science applications. High purity grades are available to ensure reproducibility in synthetic workflows.
(S)-Benzyl indoline-2-carboxylate structure
120925-75-9 structure
商品名:(S)-Benzyl indoline-2-carboxylate
CAS番号:120925-75-9
MF:C16H15NO2
メガワット:253.2958
CID:1027821
PubChem ID:25417198

(S)-Benzyl indoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-Benzyl indoline-2-carboxylate
    • 1H-Indole-2-carboxylic acid, 2,3-dihydro-, phenylmethyl ester, (2S)-
    • (S)-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER
    • benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
    • 2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BENZYL ESTER
    • (S)-2,3-Dihydro-1H-indole-2-carboxylic acid benzyl ester
    • (S)-2,3-Dihydro-1H-indole-2-carboxylic acid phenylmethyl ester
    • SCHEMBL14018477
    • A13910
    • AKOS010531614
    • Q-103193
    • 120925-75-9
    • (S)-Benzylindoline-2-carboxylate
    • (S)indoline-2-carboxylic acid benzyl ester
    • DTXSID30649603
    • benzyl (S)-indoline-2-carboxylate
    • MDL: MFCD03839856
    • インチ: InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1
    • InChIKey: YMXDJQBRIWOQOB-HNNXBMFYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC(=O)[C@@H]2CC3=CC=CC=C3N2

計算された属性

  • せいみつぶんしりょう: 253.11035
  • どういたいしつりょう: 253.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.14 g/l)(25ºC)、
  • PSA: 38.33

(S)-Benzyl indoline-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199007844-1g
(S)-Benzyl indoline-2-carboxylate
120925-75-9 95%
1g
$400.00 2023-09-04
Chemenu
CM129629-1g
benzyl (S)-indoline-2-carboxylate
120925-75-9 95%
1g
$356 2021-08-05
Chemenu
CM129629-1g
benzyl (S)-indoline-2-carboxylate
120925-75-9 95%
1g
$362 2023-11-22
Ambeed
A225348-1g
(S)-Benzyl indoline-2-carboxylate
120925-75-9 95+%
1g
$302.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760529-1g
Benzyl (s)-indoline-2-carboxylate
120925-75-9 98%
1g
¥3171.00 2024-08-09

(S)-Benzyl indoline-2-carboxylate 関連文献

(S)-Benzyl indoline-2-carboxylateに関する追加情報

(S)-Benzyl Indoline-2-Carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound with CAS No. 120925-75-9, commonly referred to as (S)-Benzyl Indoline-2-Carboxylate, has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of indoline, a heterocyclic aromatic compound, and its structure incorporates a benzyl group attached to the indoline ring at the 2-position via a carboxylate linkage. The (S) designation indicates the stereochemistry at the chiral center, which plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of (S)-Benzyl Indoline-2-Carboxylate in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic interventions. Researchers have explored its potential as a modulator of protein-protein interactions, which are critical in many cellular processes and disease states. For instance, (S)-Benzyl Indoline-2-Carboxylate has been investigated for its ability to inhibit specific enzymes involved in cancer progression, offering a novel avenue for anticancer therapy.

The synthesis of (S)-Benzyl Indoline-2-Carboxylate involves a multi-step process that emphasizes stereocontrol to ensure the correct configuration at the chiral center. This is achieved through advanced catalytic asymmetric synthesis techniques, which have been refined in recent years. The use of chiral catalysts has enabled the production of enantiomerically pure compounds, which are essential for pharmacological studies. The synthesis pathway typically includes the formation of the indoline core followed by selective functionalization to introduce the benzyl group and carboxylic acid moiety.

In terms of applications, (S)-Benzyl Indoline-2-Carboxylate has shown promise in materials science as well. Its ability to form self-assembled monolayers and its photoresponsive properties make it a candidate for use in organic electronics and sensors. Recent research has demonstrated that this compound can be incorporated into thin-film transistor structures, exhibiting favorable charge transport characteristics. These findings underscore its potential in advancing next-generation electronic devices.

From an analytical standpoint, the characterization of (S)-Benzyl Indoline-2-Carboxylate relies on a combination of spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These methods provide insights into its molecular structure, purity, and stability under various conditions. Additionally, mass spectrometry has been employed to confirm its molecular formula and detect any impurities that may arise during synthesis.

Looking ahead, the future of (S)-Benzyl Indoline-2-Carboxylate lies in further exploration of its biological activity and optimization for specific applications. Collaborative efforts between chemists and biologists are expected to unlock new potentials for this compound in drug design and materials development. As research continues to unfold, (S)-Benzyl Indoline-2-Carboxylate stands as a testament to the ingenuity of modern chemical synthesis and its impact on diverse scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:120925-75-9)(S)-Benzyl indoline-2-carboxylate
A13910
清らかである:99%
はかる:1g
価格 ($):272.0